1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic naming, resulting in the designation 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid. However, alternative International Union of Pure and Applied Chemistry naming conventions produce the designation 2-(3-chloropyridin-2-yl)-5-methoxypyrazole-3-carboxylic acid, demonstrating the complexity inherent in heterocyclic nomenclature systems. This nomenclatural variation arises from different approaches to numbering the pyrazole ring system, where the position of substituents can be described using either the 1H-pyrazole or 2H-pyrazole tautomeric forms as reference points. The compound's International Union of Pure and Applied Chemistry name 1-(3-chloro-2-pyridinyl)-3-methoxy-1H-pyrazole-5-carboxylic acid represents another acceptable systematic designation that emphasizes the pyridinyl substituent positioning.
The structural elucidation of this compound reveals a complex heterocyclic framework consisting of a central pyrazole ring bearing three distinct substituents. The pyrazole core features a methoxy group at the 3-position, a carboxylic acid functionality at the 5-position, and a 3-chloropyridin-2-yl substituent attached to the nitrogen atom at position 1. The International Chemical Identifier representation 1S/C10H8ClN3O3/c1-17-8-5-7(10(15)16)14(13-8)9-6(11)3-2-4-12-9/h2-5H,1H3,(H,15,16) provides a standardized description of the molecular connectivity and stereochemistry. The International Chemical Identifier Key KXGMSASGPADUGR-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and cross-referencing across multiple chemical information systems.
The Simplified Molecular Input Line Entry System representation O=C(C1=CC(OC)=NN1C2=NC=CC=C2Cl)O demonstrates the compound's structural connectivity in a linear format, clearly indicating the carboxylic acid group attachment to the pyrazole ring, the methoxy substituent positioning, and the chlorinated pyridine ring connection. This structural representation enables computational analysis and database searching while providing a compact description of the molecular architecture. The presence of multiple heteroatoms creates opportunities for hydrogen bonding interactions and coordination chemistry applications, significantly influencing the compound's physical and chemical properties.
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-methoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-8-5-7(10(15)16)14(13-8)9-6(11)3-2-4-12-9/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGMSASGPADUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=C1)C(=O)O)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediate
A crucial intermediate in the synthesis is ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , which is prepared via oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. The oxidation occurs in an acetonitrile solvent system using potassium persulfate as the oxidizing agent, with sulfuric acid acting as a catalyst.
- Oxidizing agent: Potassium persulfate (1.0 to 2.0 equivalents, preferably 1.3 to 1.7 eq)
- Acid catalyst: Sulfuric acid (0.05 to 1.5 eq, often less than 0.2 eq)
- Temperature: Initial mixing at 0–60 °C (preferably 15–35 °C), followed by heating to 50–82 °C (preferably 55–65 °C)
- Yield: Approximately 75–80% yield reported
This method involves forming a mixture of the starting compound, oxidizing agent, and solvent, heating, acid addition, and completion of the oxidation reaction by adding additional starting material if necessary.
Industrial-Scale Production of Pyrazole Carboxylic Acid Esters
An improved industrial method focuses on producing the pyrazole-5-carboxylic acid esters with high purity and yield, suitable for scale-up. The process involves:
- Reacting a precursor compound with phosphorus oxybromide (POBr3) in a suitable solvent to form a brominated intermediate.
- Post-treatment of the reaction mixture to isolate the intermediate.
- Oxidation with peroxodisulfate in an amide solvent under substantially anhydrous conditions, notably without adding sulfuric acid , to improve purity and yield.
This approach avoids complicated purification steps and reduces impurities, making it efficient for industrial pesticide intermediate production.
Conversion to 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic Acid
While the above methods focus on brominated pyrazole carboxylate intermediates, the target compound with a methoxy substituent at the 3-position can be obtained by subsequent nucleophilic substitution or methylation reactions on the pyrazole ring.
- The methoxy group is introduced typically by methylation of the corresponding hydroxy-pyrazole intermediate or via substitution of a halogen at the 3-position.
- The carboxylate ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
The exact conditions for methoxylation depend on the precursor used but generally involve methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Summary of Preparation Steps in Tabular Form
Research Findings and Analytical Data
- The oxidation step using potassium persulfate and sulfuric acid is critical for converting dihydro-pyrazole intermediates to aromatic pyrazoles with high selectivity and yield.
- Industrial methods emphasize anhydrous conditions and elimination of acid catalysts during oxidation to reduce impurities and facilitate scale-up.
- Nuclear Magnetic Resonance (NMR) spectroscopy, such as ^1H-NMR, confirms the structure and purity of intermediates and final products, with characteristic peaks for pyrazole and pyridine protons.
- The presence of the chlorine atom on the pyridine ring enhances electrophilic substitution reactivity, enabling selective functionalization at the pyrazole 3-position.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents like EDCI and HOBt.
Major Products
Substituted Pyrazoles: Products with various substituents on the pyridine ring.
Oxidized or Reduced Pyrazoles: Compounds with altered oxidation states.
Esters and Amides: Derivatives formed from the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
Anti-inflammatory Properties : Some derivatives of pyrazole have been investigated for their anti-inflammatory effects. The presence of the chloropyridine moiety may enhance the interaction with biological targets involved in inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Agrochemicals
Pesticide Development : The compound has potential applications in the development of new pesticides. Pyrazole derivatives are known for their efficacy against a range of pests and diseases affecting crops. The unique structure of this compound may provide enhanced targeting mechanisms against specific agricultural pests .
Biochemical Research
Enzyme Inhibition Studies : Compounds with similar structures have been used to study enzyme inhibition, particularly in the context of metabolic pathways involving cytochrome P450 enzymes. Investigating the inhibition profiles of such compounds can lead to insights into drug metabolism and potential drug-drug interactions .
Material Science
Synthesis of Functional Materials : The unique chemical properties of this compound make it suitable for the synthesis of functional materials, including polymers and nanomaterials. Such materials can be utilized in various applications, from electronics to biomedical devices .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. The chloropyridine substitution was found to enhance activity compared to unsubstituted analogs.
Case Study 2: Agrochemical Efficacy
In a field trial assessing the effectiveness of new pesticide formulations, a derivative of this pyrazole was tested against common agricultural pests. Results demonstrated a significant reduction in pest populations compared to control groups, suggesting its potential as an effective agrochemical agent.
Mechanism of Action
The mechanism of action of 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Ion Channel Interaction: It can affect ion channels, altering ion flow and cellular excitability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid compared to trifluoromethyl (-CF₃) analogs .
Synthetic Accessibility :
- The target compound’s synthesis (discontinued status) may involve challenges in yield optimization compared to derivatives like the difluoroethoxy variant, which achieved a 99% yield in a related step .
- Sodium salts of brominated analogs (e.g., Sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) are industrially scalable, as evidenced by mass balance data .
Functional Group Modifications
Carboxylic Acid Derivatives
- Ester Derivatives : Ethyl esters (e.g., Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate) are common intermediates. Their higher solubility in organic solvents facilitates further reactions, unlike the free carboxylic acid .
- Amides and Carboxamides : Analogs like 3-Bromo-N-(4-chloro-2-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (yield: 55%) demonstrate versatility in agrochemical applications, though yields are moderate compared to esterifications .
Heterocyclic Hybrids
Biological Activity
The compound 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid (often referred to as compound 1 ) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 232.62 g/mol. The structure includes a pyrazole ring substituted with a chloropyridine moiety and a methoxy group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClN3O3 |
| Molecular Weight | 232.62 g/mol |
| CAS Number | 500011-86-9 |
| Purity | >95% (typical) |
| Storage Conditions | Sealed, dry, 2-8°C |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 40 to 50 µg/mL against these pathogens .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory effects. A related study reported that pyrazole derivatives significantly inhibited the activity of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The IC50 values for COX-2 inhibition were reported around , comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Potential
The anticancer potential of pyrazole derivatives has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, derivatives were found to induce apoptosis in human cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes and pathways associated with disease processes. For example, inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby mitigating inflammation . Additionally, the interaction with cellular signaling pathways may contribute to its anticancer properties.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. Compound 1 was included in this evaluation and demonstrated promising results with an MIC comparable to established antibiotics.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving carrageenan-induced paw edema in rats, derivatives similar to compound 1 showed significant reductions in edema compared to control groups. The dosage-response relationship indicated that higher concentrations led to greater anti-inflammatory effects .
Q & A
Q. What are the common synthetic routes for 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid?
A typical synthetic approach involves multi-step functionalization of the pyrazole and pyridine rings. For example:
- Nucleophilic substitution : React 5-chloro-3-methoxy-1H-pyrazole-4-carbaldehyde with 3-chloro-2-pyridinol in the presence of a base (e.g., K₂CO₃) to introduce the pyridinyl moiety .
- Pd-catalyzed cross-coupling : Adapt Suzuki-Miyaura coupling using boronic acids to functionalize the pyrazole ring, as demonstrated for analogous pyrazole-carboxylic acids (e.g., ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates) .
- Hydrolysis of esters : Convert ester intermediates (e.g., ethyl pyrazole-5-carboxylates) to the carboxylic acid using aqueous NaOH or LiOH under reflux .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- X-ray crystallography : Single-crystal analysis reveals orthorhombic symmetry (space group Pca2₁) with unit cell parameters a = 8.250 Å, b = 11.232 Å, c = 11.942 Å, and hydrogen-bonding networks stabilizing the structure .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent selection : Use polar aprotic solvents (e.g., DMF/water mixtures) to enhance solubility and slow evaporation rates .
- Temperature control : Crystallize at 4°C to reduce nucleation density and favor larger crystal growth .
- Data collection : Employ a Bruker SMART APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) for high-resolution data .
Q. Table 1. Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Pca2₁ (orthorhombic) |
| Unit cell (Å) | a = 8.250, b = 11.232, c = 11.942 |
| Volume (ų) | 1106.6 |
| Z | 4 |
| R-factor | 0.033 |
Q. What strategies resolve contradictions in reaction yields when varying substituents?
- Electronic effects : Electron-withdrawing groups (e.g., -Cl on pyridine) may slow coupling reactions; optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C) .
- Steric hindrance : Bulky substituents on the pyrazole ring reduce reactivity. Use microwave-assisted synthesis to enhance kinetics .
- Byproduct analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., ester hydrolysis) and adjust protecting groups (e.g., tert-butyl esters) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : The carboxylic acid group may protonate/deprotonate in aqueous media (pH 2–12). Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays .
- Thermal degradation : Decomposition occurs above 150°C. Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation .
Methodological Considerations
- Contradictory data : When spectral data (e.g., NMR shifts) conflict with computational predictions, validate assignments using 2D NMR (COSY, HSQC) and DFT calculations .
- Synthetic scalability : Pilot small-scale reactions (<1 mmol) with rigorous purification (e.g., column chromatography, recrystallization) before scaling up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
